4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid
Overview
Description
4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid (4-TBPB) is an organoboronic acid used as a reagent in synthetic organic chemistry. It is an important building block in the synthesis of various organic compounds and is used in a variety of research applications. 4-TBPB has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. In addition, 4-TBPB has been used in the synthesis of various compounds with potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral agents.
Scientific Research Applications
Asymmetric Synthesis
4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid: is utilized in asymmetric synthesis, particularly in asymmetric addition reactions with β-substituted cyclic enones . This application is crucial for creating chiral molecules that are significant in the development of pharmaceuticals and agrochemicals.
Hydroarylation Reactions
This compound serves as a reactant in hydroarylation reactions , which involves the direct addition of an aryl group to an unsaturated substrate . Such reactions are valuable for constructing complex organic molecules efficiently.
Heterocyclization
In the field of heterocyclic chemistry, 4-[4-(Tert-butyldimethylsilyloxy)phenyl]phenylboronic acid is involved in heterocyclization with phenylpropiolates . This process is essential for the synthesis of various heterocyclic compounds that have diverse applications, including drug discovery.
Suzuki-Miyaura Coupling
This boronic acid derivative is a key reactant in double Suzuki-Miyaura coupling reactions . These coupling reactions are widely used in the formation of biaryl compounds, which are structural units in many organic electronics and pharmaceuticals.
Electroluminescent Material Synthesis
As a starting material, it contributes to the synthesis of red electroluminescent polyfluorenes . These materials are important for the development of OLED (Organic Light Emitting Diode) technologies used in display and lighting systems.
Biologically Active Molecules
The compound is also involved in the synthesis of biologically active molecules, including:
- Phenylpyridone derivatives that act as MCH1R antagonists . These antagonists are explored for their potential in treating obesity and anxiety.
- Atromentin and its O-alkylated derivatives , which have been studied for their antibacterial properties .
- Gelatinases and MT1-MMP inhibitors , which are significant in cancer research as they can inhibit the spread of cancer cells .
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with proteins and enzymes that have diol-containing residues, such as serine or threonine .
Mode of Action
It is known to be involved in various chemical reactions such as asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double suzuki-miyaura coupling reactions .
Biochemical Pathways
It has been used as a reactant in the synthesis of biologically active molecules including phenylpyridone derivatives as mch1r antagonists, atromentin and its o-alkylated derivatives, and gelatinases and mt1-mmp inhibitors .
Pharmacokinetics
It is known to have a molecular weight of 25219, a density of 10±01 g/cm3, a boiling point of 3214±440 °C at 760 mmHg, and a melting point of 194-198ºC .
Result of Action
It has been used as a starting material for the synthesis of red electroluminescent polyfluorenes .
Action Environment
It is known to be stable under normal temperatures and pressures, and it should be stored in a cool, dry, and well-ventilated place .
properties
IUPAC Name |
[4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BO3Si/c1-18(2,3)23(4,5)22-17-12-8-15(9-13-17)14-6-10-16(11-7-14)19(20)21/h6-13,20-21H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKZPBVNZYGTDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716584 | |
Record name | (4'-{[tert-Butyl(dimethyl)silyl]oxy}[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
850380-91-5 | |
Record name | (4'-{[tert-Butyl(dimethyl)silyl]oxy}[1,1'-biphenyl]-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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